1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c17-15-8-11(18)3-4-14(15)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYUHAVJNCDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group with chlorine and fluorine substituents. The final step involves the attachment of the furan ring via a methanesulfonyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the benzoyl group.
Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Complexity : The naphtho[2,1-b]furan-pyrazole derivatives feature fused aromatic systems, which may enhance rigidity and π-π stacking interactions but reduce solubility compared to the target compound’s simpler furan-sulfonyl group.
Electron-Withdrawing Effects: The target’s 2-chloro-4-fluorobenzoyl group provides dual halogenation, offering stronger electron-withdrawing effects than the monochloro substituents in Clarke’s pyrrolidine derivatives . This could influence reactivity in nucleophilic environments or binding affinity in enzyme targets.
Conversely, the trifluoromethyl group in compounds enhances lipophilicity, which may favor membrane permeability.
Hypothetical Pharmacological Implications
While biological data for the target compound are unavailable, comparisons with analogs suggest:
- The naphthofuran-pyrazole hybrids may exhibit enhanced aromatic stacking but poorer pharmacokinetics due to bulkiness.
- The sulfanyl group in compounds could confer susceptibility to oxidative metabolism compared to the target’s stable sulfonyl group.
- Clarke’s chlorophenyl-pyrrolidine derivatives , lacking sulfonyl or benzoyl groups, might display reduced target engagement in sulfonamide-sensitive systems.
Biological Activity
1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.
Chemical Structure
The compound features a pyrrolidine core substituted with a 2-chloro-4-fluorobenzoyl group and a furan-2-ylmethanesulfonyl moiety. This unique structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit anticancer properties. For example, a study on MDM2 inhibitors revealed that pyrrolidine derivatives could effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Compounds containing furan and sulfonyl groups have been noted for their antimicrobial activities. This suggests that our compound may also possess similar properties, although specific data on its efficacy against bacterial or fungal strains is still required.
Cytotoxicity Studies
In vitro studies are essential for determining the cytotoxic effects of the compound on human cell lines. Preliminary results from analogous compounds suggest that they can induce cytotoxicity in a dose-dependent manner, which warrants further investigation into this compound's safety profile.
Case Studies and Research Findings
- MDM2 Inhibitors : A detailed structure-activity relationship study highlighted the importance of substituents on the pyrrolidine ring for enhancing anticancer activity. Compounds with similar structures showed high affinity for MDM2, leading to significant tumor regression in vivo .
- Antimicrobial Activity : A study focusing on structurally related sulfonamide compounds found notable antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
